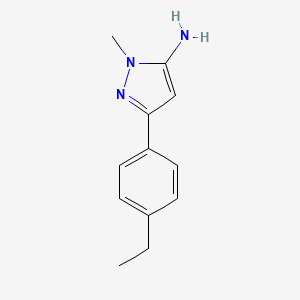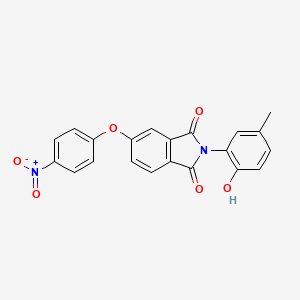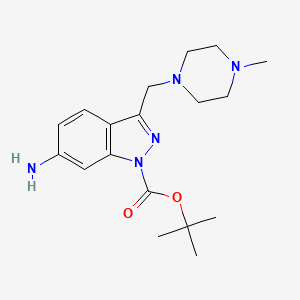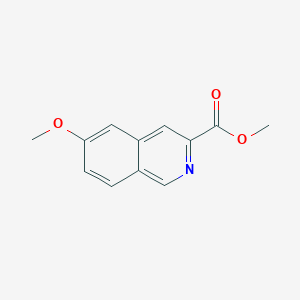
Oxazole-2-carboxylic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole-2-carboxylic acid, sodium salt is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-2-carboxylic acid, sodium salt typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a key reagent . The reaction conditions often involve the use of polar solvents and palladium-catalyzed arylation reactions . Another method involves the condensation of aromatic aldehydes with 2-aminophenols, catalyzed by various catalysts, including magnetic nanocatalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly catalytic systems. Magnetic nanocatalysts have been reported to be efficient and easily recoverable, making them suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole-2-carboxylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, such as N-alkylation, can produce quaternary oxazole salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
Oxazole-2-carboxylic acid, sodium salt has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of oxazole-2-carboxylic acid, sodium salt involves its interaction with specific molecular targets and pathways. The oxazole ring enables the compound to bind with a wide range of receptors and enzymes through non-covalent interactions . This binding can modulate various biological activities, leading to its diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to oxazole-2-carboxylic acid, sodium salt include:
Isoxazole derivatives: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Thiazole derivatives: Thiazoles contain a sulfur atom instead of oxygen, leading to different chemical and biological properties.
Benzoxazole derivatives: These compounds have a fused benzene ring, which can enhance their stability and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature allows for diverse chemical modifications and enhances its potential for various applications in medicinal chemistry and industrial processes .
Propriétés
Formule moléculaire |
C4H3NNaO3+ |
|---|---|
Poids moléculaire |
136.06 g/mol |
Nom IUPAC |
sodium;1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1 |
Clé InChI |
DAMOVWVGBYVXET-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=N1)C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12446290.png)
![2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole](/img/structure/B12446294.png)
![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol](/img/structure/B12446306.png)
![5-(2-Methoxyphenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12446314.png)

![(4Z)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12446323.png)



![1-Boc-4-[(3-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12446336.png)


